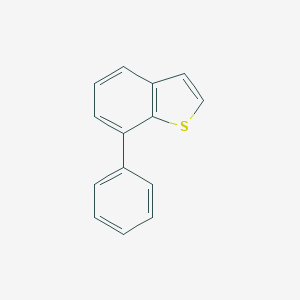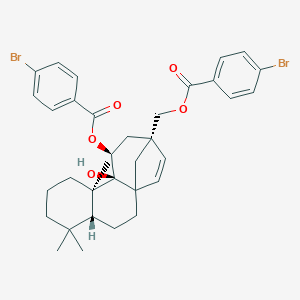
Butyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl cyanate, also known as butyl isocyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various industrial applications, including the production of pharmaceuticals, pesticides, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl cyanate can be synthesized through several methods. One common method involves the reaction of butylamine with phosgene. The reaction is typically carried out in the presence of a solvent such as toluene, and the temperature is maintained between 0°C and 50°C to control the reaction rate. The overall reaction can be represented as follows:
C4H9NH2 + COCl2 → C4H9NCO + 2HCl
Another method involves the reaction of butyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of around 60°C to 80°C:
C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O
Industrial Production Methods
Industrial production of butylcyanate often employs the phosgene method due to its efficiency and high yield. The process involves the continuous feeding of butylamine and phosgene into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to obtain high-purity butylcyanate.
Análisis De Reacciones Químicas
Types of Reactions
Butyl cyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butyl isocyanate oxide.
Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Butyl isocyanate oxide
Reduction: Butylamine
Substitution: Ureas and carbamates
Aplicaciones Científicas De Investigación
Butyl cyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of pesticides, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of butylcyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in butylcyanate is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Butyl cyanate is similar to other isocyanates such as methyl isocyanate and ethyl isocyanate. it is unique in its reactivity and the types of products it forms. For example:
Methyl isocyanate: Used in the production of pesticides and polyurethane foams.
Ethyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound is distinct in its ability to form specific ureas and carbamates that are not easily synthesized using other isocyanates. This makes it a valuable reagent in organic synthesis and industrial applications.
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique reactivity and ability to form a wide range of products make it an important chemical in various scientific and industrial fields.
Propiedades
Número CAS |
1768-24-7 |
|---|---|
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
butyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clave InChI |
BUYFTHAFJHAUCZ-UHFFFAOYSA-N |
SMILES |
CCCCOC#N |
SMILES canónico |
CCCCOC#N |
| 1768-24-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)












